REACTION_CXSMILES
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[Cl:1][CH2:2][C:3](Cl)=[O:4].[N+:6]([C:9]1[CH:10]=[CH:11][C:12]2[NH:17][CH2:16][CH2:15][S:14][C:13]=2[CH:18]=1)([O-:8])=[O:7]>C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]([N:17]1[CH2:16][CH2:15][S:14][C:13]2[CH:18]=[C:9]([N+:6]([O-:8])=[O:7])[CH:10]=[CH:11][C:12]1=2)=[O:4]
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Name
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|
Quantity
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4.08 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=CC2=C(SCCN2)C1
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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( 40 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was quenched with saturated sodium bicarbonate solution (100 mL)
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Type
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CUSTOM
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Details
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The mixture was transferred to a separatory funnel
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Type
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EXTRACTION
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Details
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extracted with EtOAc (4×100 mL)
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Type
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FILTRATION
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Details
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The crude material was filtered through a pad of silica gel
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Type
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WASH
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Details
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washed with EtOAc
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
|
CUSTOM
|
Details
|
to give a yellow-brown solid
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Name
|
|
Type
|
|
Smiles
|
ClCC(=O)N1C2=C(SCC1)C=C(C=C2)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |